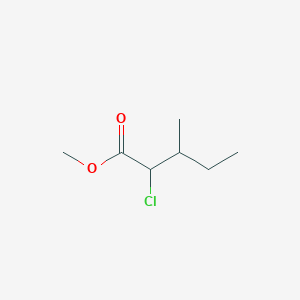

Methyl 2-chloro-3-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Homogeneous Hydrogenation

Methyl 2-chloro-3-methylpentanoate is involved in directed homogeneous hydrogenation processes. It acts as an intermediate in producing various chemical compounds through metal-catalyzed reactions, particularly involving rhodium catalysts. These processes are significant in synthesizing specific enantiomers of compounds, showcasing its role in chiral chemistry and synthesis of organic compounds (Brown, Evans, & James, 2003).

Organoleptic Properties

In the field of perfumery and flavor chemistry, derivatives of Methyl 2-chloro-3-methylpentanoate, such as various 3-methyl-2-oxopentanoates and 2-hydroxy-3-methylpentanoates, have been synthesized and evaluated for their organoleptic properties. These compounds exhibit diverse organoleptic characteristics like walnut, fruity, camphoraceous, and earthy notes, indicating their potential application in flavor and fragrance industries (Snowden, Grenno, & Vial, 2005).

Isomerization Studies

Studies on isomerization involving Methyl 2-chloro-3-methylpentanoate-related compounds like neopentyl chloride demonstrate the mechanism of interchange between a methyl group and a chlorine atom. This research contributes to understanding molecular motion and isomerization processes in organic chemistry, which are fundamental in synthesizing various organic molecules (Lisowski, Duncan, Ranieri, Heard, Setser, & Holmes, 2010).

Extraction and Separation Processes

In analytical chemistry, derivatives of Methyl 2-chloro-3-methylpentanoate, like 4-methylpentan-2-ol, have been used in the selective extraction and separation of iron(III) from acidic solutions. This technique finds applications in analytical procedures where selective separation of specific ions is required (Gawali & Shinde, 1974).

Biofuel Research

The compound and its related esters, like Methyl valerate (Methyl pentanoate), have been researched in the context of biofuels. Studies involving the ignition delays of methyl valerate in a rapid compression machine provide insights into its potential as a biofuel component, especially considering its relevance as a biodiesel surrogate (Weber, Bunnell, Kumar, & Sung, 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 2-chloro-3-methylpentanoate, like amino acetate functionalized Schiff base organotin(IV) complexes, have been explored as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, highlighting their potential application in developing new anticancer treatments (Basu Baul, Basu, Vos, & Linden, 2009).

Safety and Hazards

properties

IUPAC Name |

methyl 2-chloro-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRYXOOOYHVKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)

![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B2703241.png)

![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide](/img/structure/B2703245.png)

![7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2703249.png)

![N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2703250.png)

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2703252.png)